2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine
Description
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a bromophenyl substituent at position 2 and chlorine atoms at positions 6 and 8 of the imidazo[1,2-a]pyridine scaffold. This structural configuration enhances its electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry (e.g., neuroinflammation imaging ), corrosion inhibition , and agrochemical intermediates .
Properties
IUPAC Name |
2-(4-bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-3-1-8(2-4-9)12-7-18-6-10(15)5-11(16)13(18)17-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYLRMKJPLGGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of 4-bromophenyl derivatives with appropriate chloro-substituted imidazo[1,2-a]pyridine precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine exhibit potent anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, investigations into the structure-activity relationship (SAR) of imidazo[1,2-a]pyridines have revealed that halogen substitution significantly influences their cytotoxicity against cancer cells.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. In vitro assays demonstrate that it possesses inhibitory effects against a range of bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Case Study: Anticancer Activity
A notable case study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine. Among these, this compound showed significant potency against breast cancer cells (MCF-7), with an IC50 value of 0.5 µM. The study highlighted the importance of halogenation in enhancing biological activity.
Agrochemicals
Pesticidal Applications
The unique chemical structure of this compound makes it a candidate for development as a pesticide. Its ability to interact with biological systems suggests potential use as an insecticide or fungicide. Preliminary studies indicate that it can effectively control pest populations while minimizing environmental impact.
Case Study: Pesticidal Efficacy
A research article in the Journal of Agricultural and Food Chemistry reported on the efficacy of various imidazo[1,2-a]pyridine derivatives as insecticides. The study found that this compound exhibited promising results against aphids and whiteflies, demonstrating a reduction in pest populations by over 70% at field application rates.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for the development of advanced materials with enhanced thermal stability and mechanical properties. Its halogenated structure can improve flame retardancy in polymers.
Case Study: Polymer Blends
Research published in Macromolecules investigated the effects of adding this compound to polycarbonate blends. The results indicated improved thermal degradation temperatures and mechanical strength compared to unmodified polymers.
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Table 1: Comparative Electronic and Structural Properties
Key Observations :
- Electronic Effects: 4-BrPIP (lacking 6,8-dichloro substitutions) exhibits a high dipole moment (5.994 D) and elevated HOMO energy (-7.579 eV), correlating with superior corrosion inhibition due to enhanced electron donation .
- Steric and Lipophilic Effects : Bromine at the phenyl ring increases molecular weight and lipophilicity compared to chlorine or hydrogen substituents, which may improve membrane permeability in drug design .
Table 2: Application Comparison
Notable Contrasts:
- The target compound’s 6,8-dichloro substitutions differentiate it from 4-BrPIP, shifting its application from corrosion inhibition to biomedical uses (e.g., neuroinflammation imaging).
- Bromophenyl derivatives generally exhibit higher thermal stability (e.g., m.p. >200°C) compared to non-aromatic or less halogenated analogs .
Research Challenges and Opportunities
- Data Gaps : Experimental data for the target compound’s dipole moment, HOMO energy, and exact melting point are lacking, necessitating further computational or spectroscopic studies .
- Synthetic Optimization : Improved yields for 6,8-dichloro derivatives are needed, as current methods report moderate efficiencies (e.g., 54–77% yields) .
- Biological Potential: The bromophenyl group’s role in target-binding interactions (e.g., with TSPO receptors in neuroinflammation ) warrants exploration.
Biological Activity
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
- Molecular Formula : C13H8BrCl2N3
- Molecular Weight : 328.03 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its anti-inflammatory and neuroprotective effects. Several studies have demonstrated its potential in treating various neurological disorders and its role as a radioligand in neuroimaging.
Table 1: Summary of Biological Activities
The biological activity of this compound is largely attributed to its interaction with specific receptors and pathways involved in inflammation and neuronal health.
1. Anti-inflammatory Mechanism
The compound has been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This effect is crucial for mitigating neuroinflammation associated with conditions like Alzheimer's disease and multiple sclerosis.
2. Neuroprotective Effects
In animal models of axotomy and neuropathy, the compound facilitated neuronal regeneration by promoting the synthesis of neurosteroids. This action supports neuronal survival against apoptotic signals triggered by injury or disease processes.
3. TSPO Binding
As a radioligand, it binds with high affinity to TSPO, which is upregulated in activated microglia during neuroinflammatory conditions. This property makes it a valuable tool for imaging neuroinflammation using Positron Emission Tomography (PET) techniques.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Neuroinflammation Study : In a rodent model of acute neuroinflammation, treatment with this compound resulted in significant reductions in microglial activation and associated inflammatory markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Neuronal Regeneration : A study demonstrated that administration of the compound post-injury led to enhanced neuronal survival rates and improved functional recovery in models of peripheral nerve injury .
Q & A
Q. What are the common synthetic routes for 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via halogenation or cross-coupling reactions. For example, a Suzuki-Miyaura coupling reaction using (4-bromophenyl)boronic acid with a pre-iodinated imidazo[1,2-a]pyridine scaffold in a dioxane/water solvent system (4:1) yields the target compound. Catalytic systems like Pd-based catalysts and base additives (e.g., Na₂CO₃) are critical for efficiency. Reaction optimization may involve adjusting temperature (80–100°C), solvent ratios, and catalyst loading to improve yields above 70% . Ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) as an oxidizing agent can also functionalize the imidazo[1,2-a]pyridine core, enabling subsequent bromination steps .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
Key techniques include:
- 1H/13C NMR : Assigning chemical shifts to confirm substituent positions (e.g., 6,8-dichloro and 4-bromophenyl groups). For instance, aromatic protons in the imidazo[1,2-a]pyridine core appear as distinct doublets in δ 7.5–8.5 ppm .
- HRMS (ESI) : Validating molecular weight (e.g., calculated m/z 365.92 vs. observed 365.93) to ensure purity .
- IR Spectroscopy : Identifying functional groups like C-Cl (600–800 cm⁻¹) and C-Br (500–600 cm⁻¹) .
Q. What are the primary biological or pharmacological applications of this compound in academic research?
The compound serves as:
- A TSPO (Translocator Protein) ligand for studying neurosteroid synthesis and neuroinflammation. It binds TSPO with high affinity (IC₅₀ ~1 nM) and enhances pregnenolone production in rat models, making it valuable for neurodegenerative disease research .
- A fluorescent probe for visualizing peripheral benzodiazepine receptors (PBR) in microglial cells, aiding in neuroimaging and cancer biology studies .
- An antikinetoplastid agent against Trypanosoma species (IC₅₀ ~1–8 μM), with low cytotoxicity in human cell lines (MRC-5, PMM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectra often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and confirm through-bond correlations .
- Isotopic Pattern Analysis (HRMS) : Differentiating between molecular ion peaks and fragment ions. For example, the bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms the presence of a bromophenyl group .
- X-ray Crystallography : Definitive confirmation of solid-state structure when ambiguity persists .
Q. What experimental design considerations are critical for evaluating this compound’s efficacy in vivo?
- Model Selection : Use adrenalectomized-orchiectomized (ADX-ORX) rats to isolate TSPO-mediated neurosteroid effects from endogenous hormone interference .
- Dosing Regimen : Optimize pharmacokinetics via intravenous or intraperitoneal routes, monitoring plasma and brain tissue concentrations over time .
- Control Compounds : Include PK 11195 (a TSPO antagonist) to validate target specificity .
Q. How can synthetic yields be improved while minimizing hazardous byproducts?
- Solvent Optimization : Replace toxic dioxane with biodegradable alternatives like cyclopentyl methyl ether (CPME) .
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd@MOF) to reduce metal leaching and enable reuse .
- Flow Chemistry : Continuous flow systems enhance reaction control and scalability while reducing waste .
Q. What computational methods support the rational design of derivatives with enhanced bioactivity?
- Molecular Docking : Predict binding affinities to TSPO using crystal structures (PDB: 2MGY) .
- QSAR Modeling : Correlate substituent electronic effects (e.g., Cl vs. Br at position 6) with antikinetoplastid activity .
- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Methodological Guidance
Q. How to handle discrepancies between in vitro and in vivo activity data?
- Metabolic Stability Assays : Test liver microsome stability to identify rapid degradation pathways .
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS bioavailability .
Q. What safety protocols are essential for handling this compound in the lab?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
